molecular formula C10H15N3O2 B6897004 N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide

N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide

Cat. No.: B6897004
M. Wt: 209.24 g/mol
InChI Key: ZDLGFKBYXLDOSD-UHFFFAOYSA-N
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Description

N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and an oxolane ring, which is a five-membered ring containing one oxygen atom.

Preparation Methods

The synthesis of N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The oxolane ring can be introduced through a subsequent reaction with an appropriate oxolane derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help optimize the reaction conditions and improve the yield of the desired product .

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has been investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. In medicine, it is being explored for its potential therapeutic applications in the treatment of various diseases. In industry, it is used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways in the body. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects. The oxolane ring can also contribute to the compound’s overall activity by enhancing its solubility and bioavailability.

Comparison with Similar Compounds

N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide can be compared with other similar compounds, such as pyrazole derivatives and oxolane-containing compounds. Some similar compounds include 1-phenyl-3-(oxolan-3-ylmethyl)pyrazole, 3-(oxolan-3-ylmethyl)-1H-pyrazole-5-carboxamide, and 2-(oxolan-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. These compounds share similar structural features but may differ in their specific biological activities and applications.

Properties

IUPAC Name

N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8(14)12-10-2-4-11-13(10)6-9-3-5-15-7-9/h2,4,9H,3,5-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLGFKBYXLDOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1CC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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